molecular formula C10H16ClNO2 B2654330 2-Chloro-N-[(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]propanamide CAS No. 2301416-41-9

2-Chloro-N-[(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]propanamide

Cat. No. B2654330
CAS RN: 2301416-41-9
M. Wt: 217.69
InChI Key: ORFYISBACBBUFT-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]propanamide” is a complex organic molecule. It contains a 2-chloropropanamide group and a 4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl group . The presence of the amide group (-CONH2) suggests that it might have properties common to other amides, such as the ability to participate in hydrogen bonding .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bicyclic ring, a chloropropanamide group, and a methyl group attached to the ring . The bicyclic structure could potentially impart some degree of rigidity to the molecule .


Chemical Reactions Analysis

Again, without specific information, it’s hard to provide detailed reactions of this compound. But in general, amides can undergo reactions like hydrolysis, especially under acidic or basic conditions . The chloro group might be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties might include melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Standard safety measures should always be taken while handling chemical compounds, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting biological activity, it might be studied as a potential pharmaceutical .

properties

IUPAC Name

2-chloro-N-[(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO2/c1-7(11)8(13)12-5-10-3-9(2,4-10)6-14-10/h7H,3-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFYISBACBBUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC12CC(C1)(CO2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]propanamide

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